molecular formula C20H21FN2O3S B2617289 1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 894924-75-5

1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2617289
CAS No.: 894924-75-5
M. Wt: 388.46
InChI Key: RJMAMLVKOHFQAF-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H21FN2O3S and its molecular weight is 388.46. The purity is usually 95%.
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Biological Activity

The compound 1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18FN3O2S
  • Molecular Weight : 345.41 g/mol

Biological Activity Overview

The biological activity of this compound has been examined in various studies, revealing a range of pharmacological effects:

Anticancer Activity

Research indicates that thienoimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to the target compound showed inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation by targeting specific kinases involved in cancer progression .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Similar derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of bacterial enzymes .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a possible role in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Orban et al. (2016)Investigated thienoimidazole derivatives for anticancer activityIdentified significant cytotoxic effects against multiple cancer cell lines
Liu et al. (2015)Evaluated antimicrobial properties against E. coliDemonstrated effective inhibition at low concentrations
Feng et al. (2015)Assessed anti-inflammatory effects in vitroShowed potential for treating inflammatory conditions

The biological activities of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes critical for bacterial survival and proliferation.
  • Cytokine Modulation : The ability to modulate cytokine production positions this compound as a candidate for anti-inflammatory therapies.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c1-13-7-14(2)9-16(8-13)23-19-12-27(25,26)11-18(19)22(20(23)24)10-15-5-3-4-6-17(15)21/h3-9,18-19H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMAMLVKOHFQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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